Welcome to the BenchChem Online Store!
molecular formula C11H13BrO3 B8724123 ethyl 2-(bromomethyl)-6-methoxybenzoate

ethyl 2-(bromomethyl)-6-methoxybenzoate

Cat. No. B8724123
M. Wt: 273.12 g/mol
InChI Key: HMEBUWRVVLVFOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09090596B2

Procedure details

A solution of methylamine (2 M in methanol) at 0° C. was added dropwise to a solution of 14.82 g of ethyl 2-bromomethyl-6-methoxybenzoate in methanol and the reaction medium was stirred for 5 hours at 0° C. and left to stir at ambient temperature for 2 days. The solvent was evaporated off and 30 ml of a saturated sodium hydrogen carbonate solution were added to the residue. The product was extracted with ethyl acetate (3×50 ml). The organic phases were combined, dried over magnesium sulfate and evaporated. The residue was purified by chromatography on silica gel. 4.52 g of 7-methoxy-2-methyl-2,3-dihydroisoindol-1-one were obtained. Yield=47%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
14.82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH2:2].Br[CH2:4][C:5]1[CH:15]=[CH:14][CH:13]=[C:12]([O:16][CH3:17])[C:6]=1[C:7](OCC)=[O:8]>CO>[CH3:17][O:16][C:12]1[CH:13]=[CH:14][CH:15]=[C:5]2[C:6]=1[C:7](=[O:8])[N:2]([CH3:1])[CH2:4]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
14.82 g
Type
reactant
Smiles
BrCC1=C(C(=O)OCC)C(=CC=C1)OC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction medium was stirred for 5 hours at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
to stir at ambient temperature for 2 days
Duration
2 d
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated off
ADDITION
Type
ADDITION
Details
30 ml of a saturated sodium hydrogen carbonate solution were added to the residue
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate (3×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on silica gel

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC=1C=CC=C2CN(C(C12)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.52 g
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.